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molecular formula C18H12O5 B8679955 5,12-Dihydroxy-3,4-dihydrotetracene-2,6,11(1H)-trione CAS No. 58977-09-6

5,12-Dihydroxy-3,4-dihydrotetracene-2,6,11(1H)-trione

Cat. No. B8679955
M. Wt: 308.3 g/mol
InChI Key: MORCGAGNSSORNZ-UHFFFAOYSA-N
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Patent
US04164503

Procedure details

There was prepared a mixture of glacial acetic acid (0.3 ml and concentrated sulfuric acid) 1.5 ml (which was cooled to 0° C. in an ice water bath). To this acid mixture was added 9-chloro-7,10-dihydro-6,11-dihydroxy-5,12-naphthacenedione (III) in a single batch and the mixture stirred. The mixture was permitted to warm slowly to ambient temperature over 3 hours at which temperature it was stirred for a further 24 hours. At the conclusion of this time the mixture was poured onto ice (ca. 25 g) and the organic layer extracted with chloroform (25 ml,×4) the chloroform extracts were combined, washed with saturated aqueous sodium bicarbonate, and with water, dried over anhydrous sodium sulfate, filtered, and the solvent removed from the filtrate under reduced pressure. The residue was washed with ether and further dried in vacuo to yield the "red ketone" 7,10-dihydro-6,11dihydroxy-5,9,12(8H)naphthacenetrione (IV) (18 mg, 76%). This product was shown to be homogeneous by thin layer chromatographic analysis and had the same Rf as an authentic sample (silica gel, 0.7% methanolic chloroform, Rf =0.59.
Name
9-chloro-7,10-dihydro-6,11-dihydroxy-5,12-naphthacenedione
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.3 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH2:19][C:18]2[C:17]([OH:20])=[C:16]3[C:7]([C:8](=[O:22])[C:9]4[CH:10]=[CH:11][CH:12]=[CH:13][C:14]=4[C:15]3=[O:21])=[C:6]([OH:23])[C:5]=2[CH2:4][CH:3]=1.C(O)(=[O:26])C>>[OH:23][C:6]1[C:5]2[CH2:4][CH2:3][C:2](=[O:26])[CH2:19][C:18]=2[C:17]([OH:20])=[C:16]2[C:7]=1[C:8](=[O:22])[C:9]1[CH:10]=[CH:11][CH:12]=[CH:13][C:14]=1[C:15]2=[O:21]

Inputs

Step One
Name
9-chloro-7,10-dihydro-6,11-dihydroxy-5,12-naphthacenedione
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CCC=2C(=C3C(C=4C=CC=CC4C(C3=C(C2C1)O)=O)=O)O
Step Two
Name
Quantity
0.3 mL
Type
reactant
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
There was prepared
STIRRING
Type
STIRRING
Details
was stirred for a further 24 hours
Duration
24 h
ADDITION
Type
ADDITION
Details
At the conclusion of this time the mixture was poured onto ice (ca. 25 g)
EXTRACTION
Type
EXTRACTION
Details
the organic layer extracted with chloroform (25 ml,×4) the chloroform extracts
WASH
Type
WASH
Details
washed with saturated aqueous sodium bicarbonate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
with water, dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent removed from the filtrate under reduced pressure
WASH
Type
WASH
Details
The residue was washed with ether
CUSTOM
Type
CUSTOM
Details
further dried in vacuo

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
OC1=C2C(C=3C=CC=CC3C(C2=C(C=2CC(CCC12)=O)O)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 18 mg
YIELD: PERCENTYIELD 76%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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